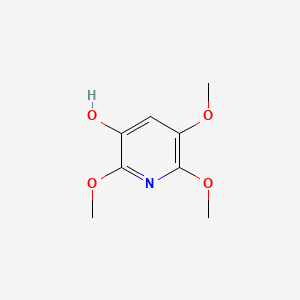
2,5,6-Trimethoxypyridin-3-ol
Übersicht
Beschreibung
2,5,6-Trimethoxypyridin-3-ol, also known as TMP, is a natural compound that has been found in various plant species. It has gained interest in the scientific community due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Ligand Promotion in Organic Synthesis
2,4,6-Trimethoxypyridine has been identified as an efficient ligand for promoting palladium-catalyzed ortho-C-H amination of benzamides and triflyl-protected benzylamines. This advancement offers guidance for developing ligands that enhance or enable palladium(II)-catalyzed Csp2-H activation reactions directed by weakly coordinating functional groups (Dajian Zhu et al., 2015).
Synthesis of Olivacine Derivatives
The compound has been utilized in the synthesis of 3-methoxyolivacine and olivacine via Friedel-Crafts reaction of indole-2,3-dicarboxylic anhydride, presenting a pathway for high-yield production of these compounds, which could be pivotal in developing chemotherapeutic agents (Y. Miki et al., 2004).
Antioxidant Properties
A study on 6-substituted-2,4-dimethyl-3-pyridinols revealed significant antioxidant properties, indicating potential applications in developing novel antioxidants for therapeutic use. The research highlighted the synthesis strategy and the compounds' reactivity towards peroxyl radicals, underscoring their efficacy as chain-breaking antioxidants (M. Wijtmans et al., 2004).
Formation in Honey and Model Systems
Investigation into the formation of 6-(hydroxymethyl)pyridin-3-ol from 5-(hydroxymethyl)furfural in the presence of ammonia-producing compounds shed light on the pathways for pyridin-3-ols formation in foods. This study provides insight into the thermal processing of foods and the unavoidable formation of these compounds, suggesting implications for food safety and chemistry (F. Hidalgo et al., 2020).
Antiangiogenic and Antitumor Activities
Research into 6-amido-2,4,5-trimethylpyridin-3-ols highlighted their high antiangiogenic and antitumor activities, suggesting potential for development into novel angiogenesis inhibitors. This opens avenues for therapeutic interventions in angiogenesis-related pathologies, offering a foundation for future pharmacological explorations (Hyunji Lee et al., 2014).
Zukünftige Richtungen
The future directions for research on 2,5,6-Trimethoxypyridin-3-ol are not specified in the search results. Given its potential applications in research and industry, further studies could explore its synthesis, properties, and potential uses.
Relevant Papers The search results include references to Sigma-Aldrich’s product page , which may contain links to related peer-reviewed papers, technical documents, and similar products. Further analysis of these resources may provide more detailed information about 2,5,6-Trimethoxypyridin-3-ol.
Eigenschaften
IUPAC Name |
2,5,6-trimethoxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-11-6-4-5(10)7(12-2)9-8(6)13-3/h4,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKGXTYMPJYSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trimethoxypyridin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



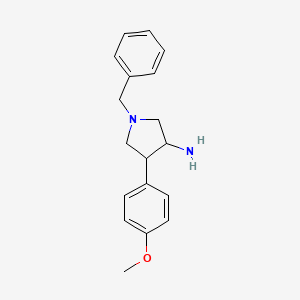
![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)
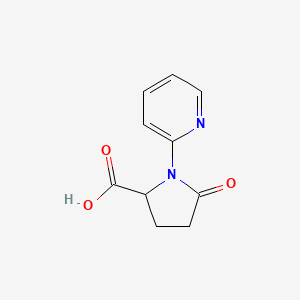
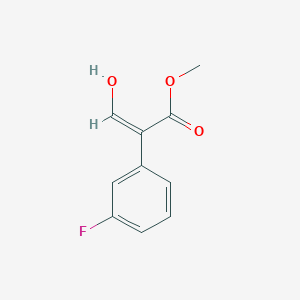
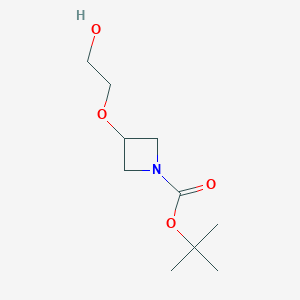
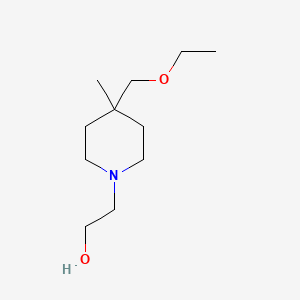
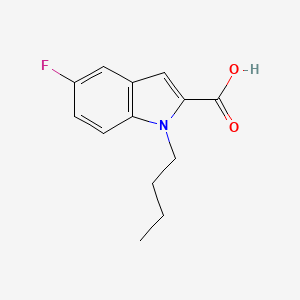
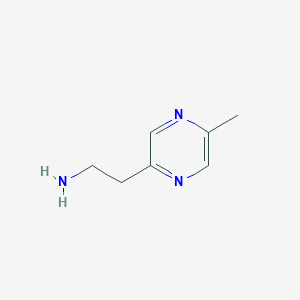
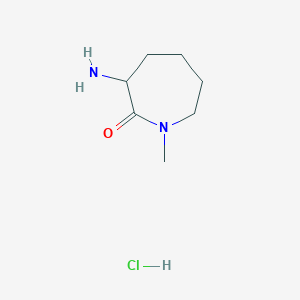
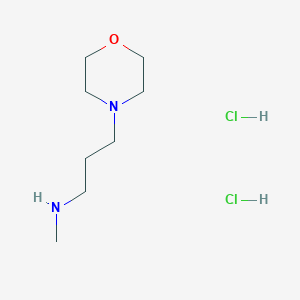
![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)
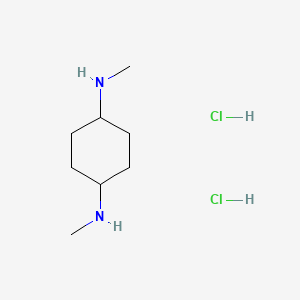
![Methyl 2-oxo-1,2,5,6,7,8,9,10-octahydro-cycloocta[b]pyridine-3-carboxylate](/img/structure/B1469495.png)
![7-Chloro-6-methyl-3,4-dihydro-2H-benzo[1,4]thiazine](/img/structure/B1469498.png)